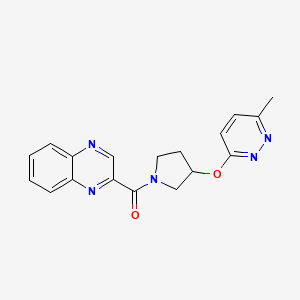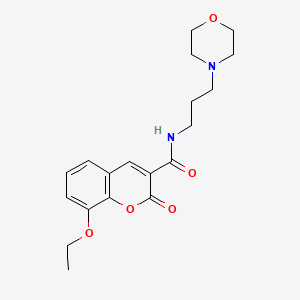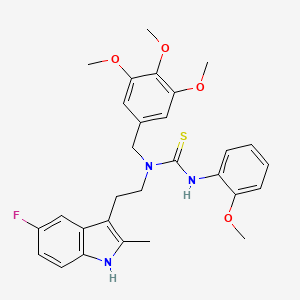
5-Benzylthiophene-2-carbaldehyde
Descripción general
Descripción
5-Benzylthiophene-2-carbaldehyde (5-BT-2-CA) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid at room temperature and has a melting point of approximately 140°C. 5-BT-2-CA is an important intermediate in the synthesis of various organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is also used in the synthesis of polymers, catalysts, and other materials.
Aplicaciones Científicas De Investigación
Antibacterial and NO Scavenging Capabilities
A study conducted by (Ali et al., 2013) synthesized various 4-arylthiophene-2-carbaldehyde compounds, including 5-benzylthiophene-2-carbaldehyde derivatives. These compounds showed promising antibacterial and nitric oxide (NO) scavenging activities. For example, one derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was also an effective NO scavenger.
Photochemical Synthesis
Research by (Antonioletti et al., 1986) explored the photochemical synthesis of 5-benzylthiophene-2-carbaldehyde derivatives. The study indicated that these compounds could be synthesized effectively through photochemical reactions, showing the potential for efficient production methods.
Applications in Organic Chemistry
A novel synthesis method for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, which can be related to 5-benzylthiophene-2-carbaldehyde, was developed by (Chen et al., 2014). This method represents an efficient and eco-friendly approach to producing such compounds, which could be pivotal in various organic synthesis applications.
Development in Organocatalytic Reactions
Brandau, Maerten, and Jørgensen (2006) developed new organocatalytic Michael-aldol domino reactions for the formation of highly functionalized tetrahydrothiophenes, which are structurally related to 5-benzylthiophene-2-carbaldehyde. This research could provide insights into the synthesis and functionalization of similar compounds (Brandau, Maerten, & Jørgensen, 2006).
Ultrasound-Assisted Synthesis
In a study by (Nimbalkar et al., 2018), ultrasound-assisted synthesis was employed to create novel derivatives using 5-benzylthiophene-2-carbaldehyde. This approach highlights the potential for utilizing modern techniques to synthesize and modify these compounds more efficiently.
Propiedades
IUPAC Name |
5-benzylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNGDNLLFVCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylthiophene-2-carbaldehyde | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)


![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2788917.png)
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788919.png)
![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)
![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)

